4-Phenethylpyridin-3-amine
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Overview
Description
4-Phenethylpyridin-3-amine is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, featuring a phenethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethylpyridin-3-amine typically involves the reaction of pyridine derivatives with phenethyl halides under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a pyridine derivative reacts with a phenethyl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The reaction conditions are optimized for yield and purity, often involving high temperatures and pressures, as well as the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions: 4-Phenethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed: The major products depend on the specific reaction and conditions. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
4-Phenethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenethylpyridin-3-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Methylpyridin-3-amine
- 4-Ethylpyridin-3-amine
- 4-Phenylpyridin-3-amine
Comparison: 4-Phenethylpyridin-3-amine is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-(2-phenylethyl)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2/c14-13-10-15-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7,14H2 |
InChI Key |
XADYFGMTYDYUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C=NC=C2)N |
Origin of Product |
United States |
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